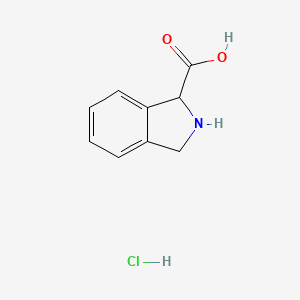

2,3-二氢-1H-异吲哚-1-羧酸盐酸盐

描述

“2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It is a derivative of 2,3-dihydro-1H-isoindole-1-carboxylic acid .

Synthesis Analysis

The synthesis of isoindoline carbamates, which are related to 2,3-dihydro-1H-isoindole-1-carboxylic acid, has been achieved through enzyme-mediated dynamic kinetic resolution processes . This process does not require a metal or acid-base catalyst for substrate racemization .Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” can be represented by the canonical SMILES stringC1C2=CC=CC=C2C(N1)C(=O)O.Cl . The InChI representation is InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H . Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is 199.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 199.0400063 g/mol .科学研究应用

环境研究与公共卫生

有关人类接触各种化合物(包括增塑剂,如1,2-环己烷二甲酸二异壬酯(DINCH))的环境暴露研究表明,监测和评估人体化学暴露水平日益重要。Silva等(2013年)探讨了美国成年人接触DINCH的环境暴露,强调了将氧化代谢物的尿液浓度用作暴露评估的生物标志物。这项研究强调了开发灵敏且特异的分析方法以检测和量化环境健康研究中化学暴露物的重要性(Silva等,2013)。

医疗保健和疾病生物标志物

在医疗保健领域,通过磁共振波谱(MRS)检测出IDH突变神经胶质瘤患者中的特定代谢物,如2-羟基戊二酸(2HG),提供了一种用于疾病监测和预后的非侵入性方法。崔等(2011年)证明了MRS在识别2HG作为神经胶质瘤患者生物标志物方面的临床效用,为非侵入性诊断和疾病进展监测提供了见解(Choi等,2011)。

生化标记物分析

贾等(2019年)对基于代谢组学的生物标志物分析以评估大鼠和人体毒代动力学的研究展示了高分辨率质谱在识别和量化特定代谢物中的应用。这种方法对于了解各种化合物的代谢途径和毒代动力学特征至关重要,包括2,3-二氢-1H-异吲哚-1-羧酸盐酸盐的潜在代谢物(Jia等,2019)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological activity being exerted.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the biological activity being exerted.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse depending on the specific target and biological activity .

属性

IUPAC Name |

2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLOVZNYPOQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538862 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride | |

CAS RN |

96016-96-5 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

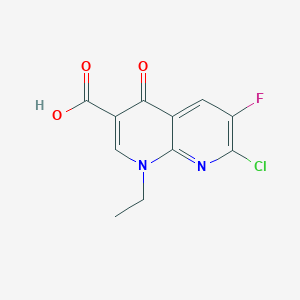

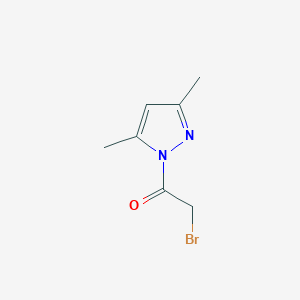

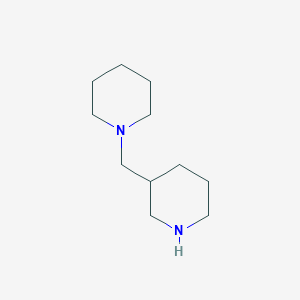

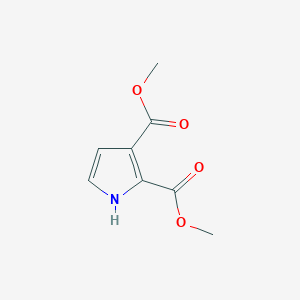

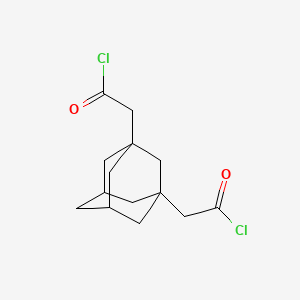

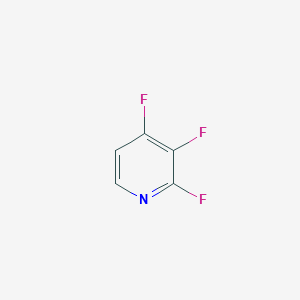

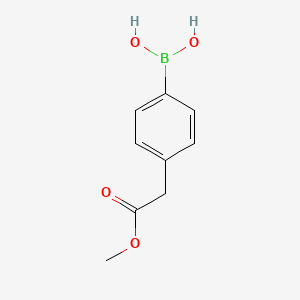

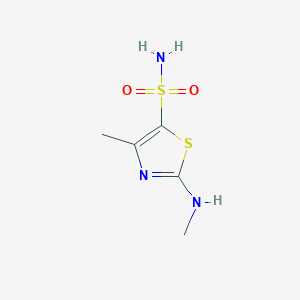

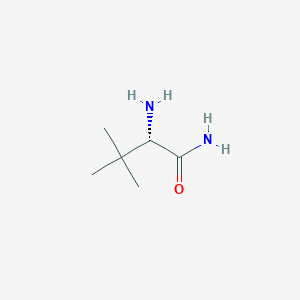

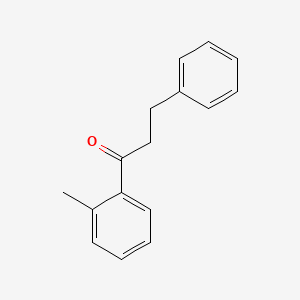

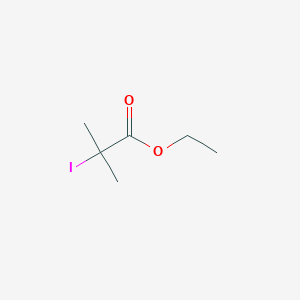

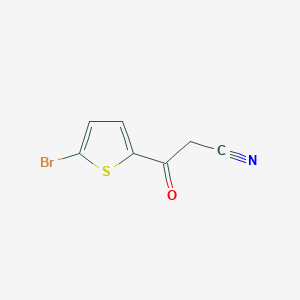

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。